![molecular formula C7H12ClNO B6274492 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride CAS No. 2138347-99-4](/img/no-structure.png)
3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride
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Overview
Description
3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride is a chemical compound with the CAS Number: 2138347-99-4 . It has a molecular weight of 161.63 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The InChI code for 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride is 1S/C7H11NO.ClH/c1-5-2-9-7 (6 (1)5)3-8-4-7;/h5-6,8H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride are not available, the synthesis process mentioned above suggests that it can participate in (3 + 2) annulation reactions .Physical And Chemical Properties Analysis
3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 161.63 .Scientific Research Applications
Potential Antitumor Agents
A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . The antiproliferative activity of these products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
Inducing Apoptosis in Cancer Cells
These compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis . This proapoptotic effect was evaluated by an Annexin V-FITC/DAPI (AV/DAPI) dual-staining assay .
Disruption of Actin Filaments
Using confocal microscopy, it was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] .
Drug Design
3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets and are actively used in drug design .
Synthesis of Biologically Active Compounds
The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment is often present in various natural and synthetic biologically active compounds . This includes the ergot alkaloid cycloclavine and antibiotic indolizomycin .
Inhibitors of Various Biological Targets
Compounds of the duocarmycin group, which exhibit high cytotoxicity and are promising antitumor agents, also contain the 3-ABH fragment . Other examples include trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, and 1-aryl-substituted 3-ABHs, efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that similar compounds, such as barbiturates, act as central nervous system depressants .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to a cascade of reactions .
Result of Action
It has been observed that similar compounds can induce apoptosis in certain cell lines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride' involves the formation of the spirocyclic ring system through a cyclization reaction. The azetidine ring is first formed, followed by the spirocyclization to form the bicyclic system. The final step involves the introduction of the oxo group and the hydrochloride salt formation.", "Starting Materials": [ "4-chlorobutanal", "ethylamine", "sodium hydride", "2-bromo-1-cyclohexene", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobutanal with ethylamine to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride to form the amine.", "Step 3: Cyclization of the amine with 2-bromo-1-cyclohexene in the presence of sodium hydride to form the azetidine ring.", "Step 4: Reduction of the azetidine ring with sodium borohydride to form the spirocyclic system.", "Step 5: Introduction of the oxo group through acetic anhydride and hydrochloric acid.", "Step 6: Formation of the hydrochloride salt through treatment with hydrochloric acid and sodium hydroxide.", "Step 7: Purification of the final product through recrystallization from methanol." ] } | |
CAS RN |
2138347-99-4 |
Product Name |
3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride |
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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